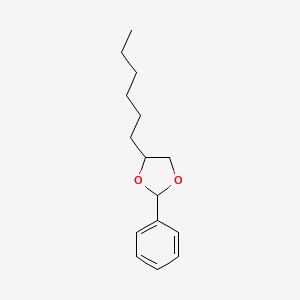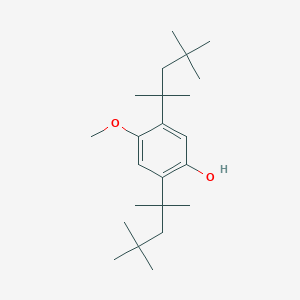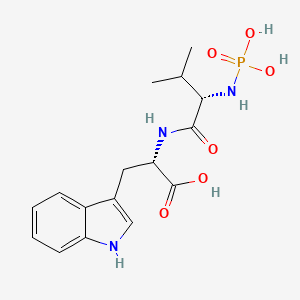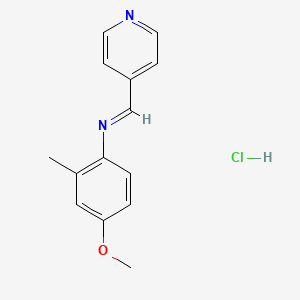![molecular formula C14H14N4O8 B14432727 1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione CAS No. 79671-34-4](/img/no-structure.png)
1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolidines. Pyrrolidines are heterocyclic amines characterized by a five-membered ring structure containing nitrogen.
Méthodes De Préparation
The synthesis of 1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione typically involves multiple steps. One common synthetic route starts with the reaction between maleic anhydride and aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid. This intermediate is then reacted with thionyl chloride to yield the desired compound . Industrial production methods may vary, but they generally follow similar principles, emphasizing efficiency and scalability.
Analyse Des Réactions Chimiques
1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of novel biologically active compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and applications.
Pyrrolizines: These compounds have a similar ring structure but differ in their nitrogen placement and overall configuration.
Prolinol derivatives: These compounds are structurally related but have different functional groups, affecting their chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Propriétés
| 79671-34-4 | |
Formule moléculaire |
C14H14N4O8 |
Poids moléculaire |
366.28 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-(2,4-dinitroanilino)butanoate |
InChI |
InChI=1S/C14H14N4O8/c19-12-5-6-13(20)16(12)26-14(21)2-1-7-15-10-4-3-9(17(22)23)8-11(10)18(24)25/h3-4,8,15H,1-2,5-7H2 |
Clé InChI |
IJKPZQCHHXVXSA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-bis[5-(diethylamino)pentan-2-yl]hexadecanamide](/img/structure/B14432647.png)






![N-(4-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14432698.png)




